7-Fluoro-4-hydroxy-3-nitroquinoline

Overview

Description

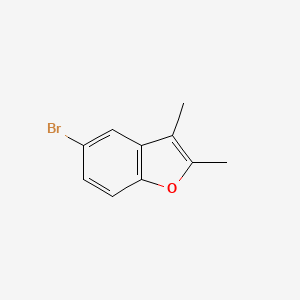

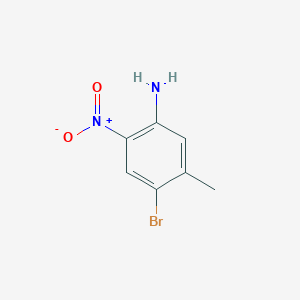

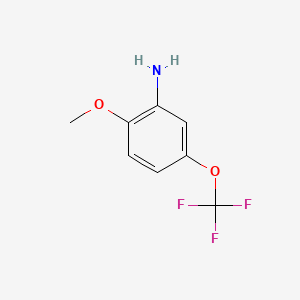

7-Fluoro-4-hydroxy-3-nitroquinoline is a fluorinated quinoline derivative with the molecular formula C9H5FN2O3 and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the quinoline ring. Fluorinated quinolines are known for their enhanced biological activity and unique properties, making them valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

Quinoline derivatives are known to exhibit a wide range of biological activities and are often used as a basic structure for the development of synthetic antimalarial drugs .

Mode of Action

It’s known that the incorporation of a fluorine atom into azaaromatics like quinolines can enhance the biological activity of the fluorinated compounds .

Biochemical Pathways

Quinoline derivatives are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Pharmacokinetics

The molecular weight of the compound is 20815 , which is within the optimal range for drug-likeness, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c .

Biochemical Analysis

Biochemical Properties

7-Fluoro-4-hydroxy-3-nitroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and other non-covalent interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels within cells. For example, it can inhibit enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic activity . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

The synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline involves several steps, typically starting with the appropriate substituted aniline derivatives. One common method includes the nitration of 7-fluoro-4-hydroxyquinoline, followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

7-Fluoro-4-hydroxy-3-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include aminoquinolines, quinone derivatives, and various substituted quinolines .

Scientific Research Applications

7-Fluoro-4-hydroxy-3-nitroquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.

Industry: It is used in the development of new materials, including liquid crystals and dyes

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-4-hydroxy-3-nitroquinoline include other fluorinated quinolines such as 6,7-difluoro-3-nitro-4-hydroxyquinoline and 2,3,4-trichloro-6,7-difluoroquinoline . Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields .

Properties

IUPAC Name |

7-fluoro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCYUTXNUGPTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627325 | |

| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256923-33-8 | |

| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)